molecular formula C5H11ClN4 B13104758 1,5-dimethylpyrazole-3,4-diamine;hydrochloride

1,5-dimethylpyrazole-3,4-diamine;hydrochloride

Cat. No.: B13104758
M. Wt: 162.62 g/mol
InChI Key: KWWPIKWTKRQNOK-UHFFFAOYSA-N
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Description

1,5-Dimethylpyrazole-3,4-diamine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrazole-3,4-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrazole with ammonia and hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as mixing, heating, and purification to obtain a high-purity product. The use of advanced technologies and equipment ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrazole-3,4-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1,5-Dimethylpyrazole-3,4-diamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,5-dimethylpyrazole-3,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: A related compound with similar structural features but different functional groups.

    3,4-Dimethylpyrazole: Another pyrazole derivative with distinct chemical properties.

    1,3-Dimethylpyrazole: A compound with a different substitution pattern on the pyrazole ring.

Uniqueness

1,5-Dimethylpyrazole-3,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydrochloride groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

1,5-dimethylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-3-4(6)5(7)8-9(3)2;/h6H2,1-2H3,(H2,7,8);1H

InChI Key

KWWPIKWTKRQNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)N)N.Cl

Origin of Product

United States

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